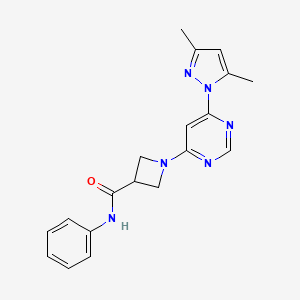
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and an azetidine ring . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For example, Syed et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis .Scientific Research Applications
Biological Monitoring and Environmental Exposure
Research into the biological monitoring of exposure to pyrimidines, such as pirimicarb, a compound structurally related to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide, highlights the relevance of studying the metabolism and excretion of chemical compounds in humans. The study by Hardt et al. (1999) on pirimicarb, an insecticide, demonstrates the metabolites' detection in human urine, providing insights into the compound's biotransformation in mammals and its implications for occupational health monitoring (Hardt, Appl, & Angerer, 1999).
Exposure to Organophosphorus and Pyrethroid Pesticides
The environmental exposure to organophosphorus and pyrethroid pesticides, as investigated by Babina et al. (2012), underscores the significance of understanding the extent of exposure to various chemical compounds, including pyrimidines, in different populations. This study provides a framework for assessing the potential health impacts of environmental exposure to synthetic chemicals on vulnerable groups, such as preschool children (Babina, Dollard, Pilotto, & Edwards, 2012).
Carcinogenic Potential and Dietary Exposure
Research into heterocyclic amines, including their presence in the diet and potential carcinogenic effects, as explored by Ushiyama et al. (1991), provides valuable insights into the metabolic pathways and health implications of exposure to complex organic compounds. These studies contribute to our understanding of the dietary risks associated with the consumption of cooked meats and the ongoing exposure to potentially harmful compounds in the food supply (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).
Metabolism and Pharmacokinetics
The investigation of the metabolism, excretion, and pharmacokinetics of INCB018424, a Janus tyrosine kinase 1/2 inhibitor, exemplifies the importance of pharmacological studies in determining the disposition of therapeutic agents within the human body. Such research is crucial for optimizing dosing regimens and understanding the metabolic fate of drugs, including those structurally related to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide (Shilling et al., 2010).
Future Directions
properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-phenylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-8-14(2)25(23-13)18-9-17(20-12-21-18)24-10-15(11-24)19(26)22-16-6-4-3-5-7-16/h3-9,12,15H,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJMUKFHTWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-phenylazetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2668319.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)



![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2668328.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2668330.png)


![1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2668333.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2668335.png)